

Recent Advanced EGFR-TKI & Combination Therapies in China

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Compound Focus: Epatinib

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| Drug / Regimen Name | Therapeutic Class | Key Clinical Trial / Data | Reported Efficacy Data (vs. Comparator) | Stage / Status |
|--------------------------------|---|-------------------------------|--|--|
| Savolitinib + Osimertinib [1] | Highly selective MET TKI + 3rd gen EGFR TKI | SACHI Phase III (NCT05015608) | mPFS: 8.2 mos vs. 4.5 mos (Chemo); HR=0.34, p<0.0001 [1] | NDA accepted & granted priority review in China [1] |
| Ivonescimab + Chemotherapy [2] | PD-1/VEGF Bispecific Antibody + Chemo | HARMONi-A Phase III | mOS: 16.8 mos vs. 14.1 mos (Chemo); OS HR=0.74, P=0.019 [2] | Approved in China (May 2024); Added to NRDL (2025) [2] |

Experimental Protocols for Key Studies

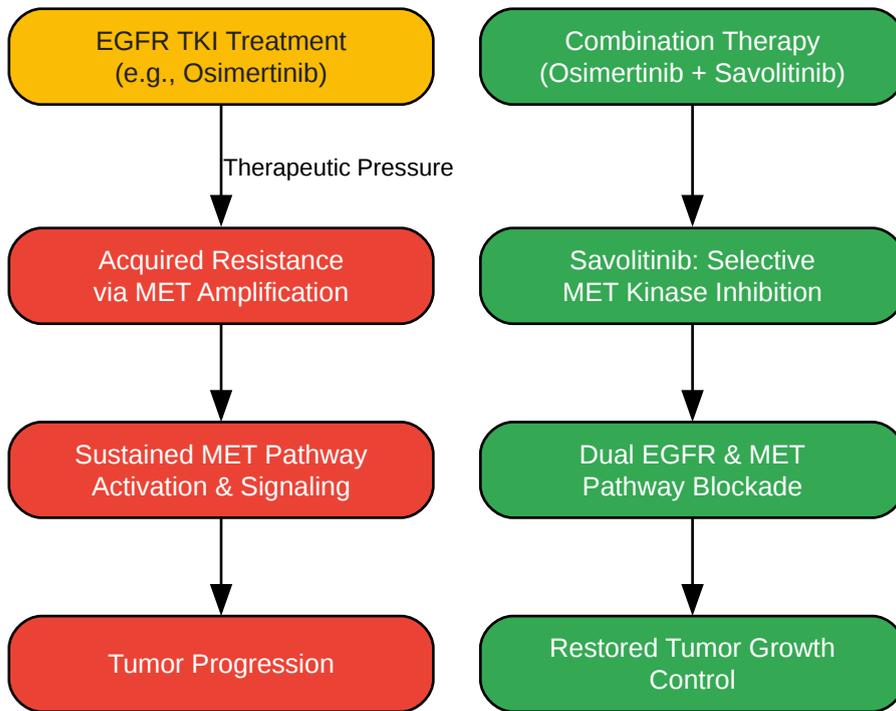
For the clinical data cited in the table, here are the detailed methodologies from the respective studies.

- **SACHI Phase III Study (Savolitinib + Osimertinib) [1]:**
 - **Objective:** To evaluate the efficacy and safety of savolitinib combined with osimertinib versus platinum-based chemotherapy.

- **Patient Population:** 211 patients with locally advanced or metastatic **EGFR-mutant NSCLC** with confirmed **MET amplification** after progression on a first-line EGFR-TKI.
 - **Study Design:** Randomized, open-label. Patients were randomized to receive the all-oral savolitinib-osimertinib combination or chemotherapy.
 - **Primary Endpoint: Progression-Free Survival (PFS)** assessed by a blinded Independent Review Committee (IRC).
 - **Key Methods:** PFS and Overall Survival (OS) were analyzed. Tumor response was assessed per RECIST v1.1. Safety was evaluated by monitoring the incidence and severity of adverse events.
- **HARMONi-A Phase III Study (Ivonescimab + Chemotherapy) [2]:**
 - **Objective:** To evaluate ivonescimab combined with chemotherapy versus chemotherapy alone in patients with EGFR-mutated non-squamous NSCLC whose disease progressed after EGFR-TKI therapy.
 - **Patient Population:** Patients with EGFR-mutant (19Del or L858R) non-squamous NSCLC who had progressed on a prior EGFR-TKI.
 - **Study Design:** Randomized, global Phase III trial.
 - **Primary Endpoint: Progression-Free Survival (PFS).** Overall Survival (OS) was a key secondary endpoint.
 - **Key Methods:** This was the final, pre-specified formal OS analysis with a median follow-up of 32.5 months. Statistical significance was determined through a sequential testing procedure per the statistical analysis plan.

EGFR-TKI Resistance and Combination Therapy Pathway

The following diagram illustrates the mechanism of action for the savolitinib-osimertinib combination, which addresses a key pathway of resistance to EGFR inhibitors, as demonstrated in the SACHI trial [1].



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References

1. HUTCHMED Highlights SACHI Phase III Study Data ... [hutch-med.com]
2. Ivonescimab HARMONi-A Study Final OS Analysis Results ... [prnewswire.com]

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